molecular formula C13H17NO B8471734 1-(2-Aminoethylidene)-7-methoxy-1,2,3,4-tetrahydronaphthalene

1-(2-Aminoethylidene)-7-methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B8471734
M. Wt: 203.28 g/mol
InChI Key: MWEUQVRSDPFXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethylidene)-7-methoxy-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethanamine

InChI

InChI=1S/C13H17NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h5-7,9H,2-4,8,14H2,1H3

InChI Key

MWEUQVRSDPFXDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCC2=CCN)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (1,2,3,4-tetrahydro-7-methoxy-1-naphthylidene)acetonitrile (15.0 g, 25 mmol) in ethanol (100 ml) were added a saturated ammonia/ethanol solution (30 ml) and Raney nickel (W-2, 3 g). The reaction mixture was stirred for 8 hours at 50° C. under hydrogen atmosphere (3-4 kgf /cm2). The Raney nickel was filtered off, then the solvent was distilled off under reduced pressure to give the above-titled compound (a mixture of isomers (20.4 g, yield 80%, oil). This compound was used in the subsequent reaction without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (Z)-(1,2,3,4-tetrahydro-7-methoxy-1-naphthylidene)acetonitrile produced in Reference Example 2 (1.84 g, 9.23 mmol) in ethanol (10 ml) were added a saturated ammonia/ethanol solution (5 ml) and Raney cobalt (ODHT-60, 1.8 g). The mixture was stirred for 3 hours at room temperature under hydrogen atmosphere (about 4 kgf/cm2). The Raney cobalt was filtered off, then the solvent was distilled off to give the above-titled compound (a mixture of isomers) (yield 1.46 g, 78%, oil). This compound was used in the subsequent reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 2
Quantity
1.84 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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